2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Descripción
Propiedades
IUPAC Name |
2-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKAPAOTVMLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Target Deconvolution and Validation Strategies for 2-Bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Executive Summary
The identification of direct protein targets for novel small molecules is a critical bottleneck in drug development. For the synthetic scaffold 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide , the structural architecture—comprising a flexible ethylamide linker bridging a 4-phenylpyrazole core and an ortho-bromobenzamide—presents unique opportunities and challenges for target deconvolution. This whitepaper outlines a highly rigorous, multi-tiered methodology for identifying and validating the protein targets of this compound. By integrating in silico predictions, label-free biophysical assays, and self-validating chemoproteomic workflows, we establish a causal framework that mitigates false positives and ensures high-confidence target engagement.
Section 1: Structural Rationale & Deconvolution Strategy
The rational design of a target identification workflow must begin with an analysis of the molecule's pharmacophore. The 4-phenylpyrazole moiety is a privileged scaffold frequently associated with kinase inhibition, dihydroorotate dehydrogenase (DHODH) modulation, and ion channel blockade. However, the defining feature of this specific molecule is the 2-bromo substituent on the benzamide ring.
The Causality of the 2-Bromo Handle: From a chemoproteomic perspective, an aryl bromide is a strategic asset. It serves as a highly reactive bioorthogonal handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Sonogashira coupling). This allows researchers to append a PEG-biotin linker directly to the benzamide ring without synthesizing a new derivative from scratch.
However, modifying the ortho-position introduces a risk: if the benzamide ring is deeply buried in a hydrophobic binding pocket, or if the bromine atom participates in critical halogen bonding, attaching a bulky biotin tag will abolish target affinity. Because of this structural causality, label-free target identification must always precede or run parallel to affinity-based profiling .
Fig 1. Multimodal target deconvolution pipeline for the pyrazole-benzamide scaffold.
Section 2: In Silico Profiling & Label-Free Target Deconvolution
To preserve the exact pharmacophore and avoid steric hindrance from chemical tags, the initial phase relies on computational prediction and label-free biophysics.
Computational Target Prediction
Before executing resource-intensive wet-lab assays, reverse screening based on the similarity principle provides a probabilistic baseline. Tools like SwissTargetPrediction map the 2D and 3D structural similarity of the pyrazole-benzamide against libraries of hundreds of thousands of compounds with known experimental bioactivity[1]. This step narrows down the putative target class (e.g., kinases vs. GPCRs), optimizing the downstream selection of cell lines and lysis buffers[2].
Cellular Thermal Shift Assay (CETSA)
CETSA relies on the biophysical principle of ligand-induced thermal stabilization[3]. When the native compound binds to its target inside an intact cell, the thermodynamic free energy of the system shifts, making the target protein more resistant to heat-induced unfolding and aggregation[4].
Step-by-Step CETSA Protocol:
-
Cell Culture & Dosing: Incubate live cells (e.g., HeLa or HEK293T) with 10 µM of the native compound or DMSO vehicle for 1 hour.
-
Thermal Aliquoting: Divide the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis & Separation: Lyse the cells using freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Detection: Analyze the soluble fraction via LC-MS/MS (Thermal Proteome Profiling) to identify proteins that remain soluble at higher temperatures in the treated group compared to the vehicle.
Self-Validation Checkpoint: To rule out non-specific stabilization, an Isothermal Dose-Response (ITDR) must be performed. The target must show a concentration-dependent stabilization at a fixed temperature matching its baseline melting point ( Tm )[5].
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the phenomenon that a protein becomes less susceptible to proteolysis when bound to a drug, either due to global conformational stabilization or direct masking of protease recognition sites[6].
Step-by-Step DARTS Protocol:
-
Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Ligand Incubation: Clear the lysate of inhibitors, then incubate with the native compound (10-50 µM) or DMSO for 1 hour at room temperature.
-
Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:1000 to 1:100 (w/w) ratio to the protein lysate. Incubate for 10-30 minutes.
-
Quenching & Analysis: Stop digestion by boiling in SDS sample buffer. Analyze via SDS-PAGE and LC-MS/MS to identify peptide fragments that are protected in the drug-treated sample[7].
Section 3: Affinity-Based Protein Profiling (ABPP)
If label-free methods yield putative targets, Activity-Based Protein Profiling (ABPP) or affinity chromatography is used to physically isolate the target complex[8]. Here, the 2-bromo group is exploited to synthesize a capture probe.
Probe Synthesis & Causality
Using Palladium-catalyzed cross-coupling, the bromine atom is replaced with an amine-terminated PEG4-biotin linker. Causality: The PEG4 linker provides sufficient hydrodynamic radius to prevent the bulky streptavidin bead from sterically clashing with the target protein's surface during the pull-down phase.
Self-Validating Competitive Pull-Down Protocol
To distinguish true targets from highly abundant background proteins (e.g., tubulin, actin, heat shock proteins), the protocol must employ a competitive displacement design.
-
Lysate Preparation: Extract 5 mg of total protein lysate in a mild lysis buffer (0.1% NP-40, 50 mM Tris-HCl, 150 mM NaCl).
-
Competitive Incubation (The Self-Validation Step):
-
Group A (Probe Only): Incubate lysate with 5 µM Biotin-Probe.
-
Group B (Competitor): Pre-incubate lysate with 500 µM (100x excess) of the native, untagged compound for 30 mins, followed by 5 µM Biotin-Probe.
-
-
Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads to both groups. Rotate at 4°C for 2 hours.
-
Washing: Wash beads 5 times with RIPA buffer to stringently remove non-specific binders.
-
On-Bead Digestion: Reduce, alkylate, and digest the bead-bound proteins using Trypsin.
-
LC-MS/MS Analysis: Quantify peptides using label-free quantification (LFQ) or Tandem Mass Tags (TMT). A true target will have a high spectral count in Group A and near-zero in Group B.
Fig 2. Self-validating competitive affinity pull-down logic.
Section 4: Quantitative Data Integration
To synthesize the findings across methodologies, quantitative thresholds must be strictly enforced. The table below outlines the statistical requirements for declaring a high-confidence target hit.
Table 1: Quantitative Metrics for Target Deconvolution Assays
| Assay Methodology | Primary Quantitative Readout | Statistical Hit Threshold | False Positive Mitigation Strategy |
| CETSA | ΔTm (Melting Temp Shift) | ΔTm≥2.0∘C , p<0.01 | Isothermal Dose-Response (ITDR) |
| DARTS | Peptide Intensity Fold-Change | ≥2.0 -fold protection | Target-specific antibody validation |
| Competitive ABPP | Heavy/Light Isotope Ratio | Ratio ≥4.0 (Probe/Comp) | Scrambled or inactive probe control |
Once a consensus target is identified across these platforms, ultimate validation requires orthogonal techniques such as Surface Plasmon Resonance (SPR) to measure exact binding kinetics ( KD , kon , koff ) using recombinant protein, and CRISPR/Cas9 knockout of the target gene in cellular models to confirm that the phenotypic effect of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is abolished in the target's absence.
References
-
Lomenick B, Hao R, Jonai N, et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989. URL:[Link]
-
Martinez Molina D, Jafari R, Ignatushchenko M, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL:[Link]
-
Daina A, Michielin O, Zoete V. "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research 47.W1 (2019): W357-W364. URL:[Link]
-
Weerapana E, Wang C, Simon GM, et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468.7325 (2010): 790-795. URL: [Link]
Sources
- 1. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quality-by-Design (QbD) HPLC Method Development for 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Executive Summary & Molecular Profiling
The compound 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex, highly lipophilic small molecule characterized by three distinct aromatic systems: a bromobenzene ring, a central pyrazole ring, and a terminal phenyl group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such a molecule requires moving beyond standard generic gradients.
This guide outlines a Quality-by-Design (QbD) approach to method development, focusing on orthogonal selectivity mechanisms to ensure baseline resolution of the Active Pharmaceutical Ingredient (API) from its structurally similar synthetic precursors and degradation products.
Table 1: Physicochemical Profiling & Chromatographic Rationale
| Parameter | Predicted Property | Chromatographic Implication & Rationale |
| Lipophilicity (LogP) | High (~3.5 - 4.5) | Strong retention on reversed-phase (RP) columns. Requires a high percentage of organic modifier (e.g., >60%) for efficient elution. |
| Ionization (pKa) | Pyrazole N (pKa ~2.5)Amide (Neutral) | The molecule is predominantly neutral at pH > 3.5. Mobile phase pH is controlled primarily to suppress stationary phase silanol ionization rather than API ionization. |
| Aromaticity | 3 Aromatic Rings | An excellent candidate for π−π selective stationary phases (e.g., Phenyl-Hexyl) to resolve structurally similar impurities (e.g., debrominated analogs). |
| UV Absorbance | Strong at 254 nm | The highly conjugated system allows for high-sensitivity UV-DAD detection, ensuring low Limits of Detection (LOD). |
Strategic Method Development Framework
To establish a [1], the experimental choices must be grounded in mechanistic causality rather than trial-and-error.
Column Selection: The Case for Phenyl-Hexyl over C18
While a standard C18 column relies exclusively on dispersive (hydrophobic) interactions, it often struggles to separate halogenated aromatics from their non-halogenated counterparts. By selecting a Phenyl-Hexyl stationary phase , we introduce an orthogonal retention mechanism: π−π interactions. The phenyl rings on the stationary phase interact directly with the electron-rich pyrazole and bromobenzene rings of the analyte, providing superior shape selectivity and resolving power for regioisomers[2].
Mobile Phase Selection: Methanol vs. Acetonitrile
A critical, yet often overlooked, variable in utilizing Phenyl-Hexyl columns is the choice of organic modifier. While Acetonitrile (ACN) is the default choice in many labs due to its low viscosity and favorable UV cutoff, it contains a cyano triple bond. The π electrons in ACN actively compete with the analyte for π−π bonding sites on the stationary phase, effectively masking the column's unique selectivity.
Methanol (MeOH) , being a protic solvent entirely devoid of π electrons, does not interfere with these interactions. Therefore, Methanol is mandated as the organic modifier to maximize the π−π retention mechanism[3].
Buffer Selection: Silanol Suppression
Although the API is largely neutral, the silica support of the column contains residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. If unprotonated, these silanols undergo secondary ion-exchange interactions with the weakly basic pyrazole nitrogen, leading to severe peak tailing. The addition of 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7, fully protonating and neutralizing the silanols, ensuring sharp, symmetrical peaks[3].
Fig 1: Mechanistic interaction diagram illustrating retention and elution dynamics.
Experimental Protocols & Methodologies
The following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument and method are performing within specifications prior to sample analysis.
Table 2: Final Optimized RP-HPLC Conditions
| Parameter | Optimized Setting |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | HPLC-Grade Methanol + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Enhances mass transfer and reduces system backpressure) |
| Detection (UV-DAD) | 254 nm (Reference 360 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Methanol:Water (Prevents strong-solvent peak distortion) |
Step-by-Step Gradient Workflow
-
0.0 - 2.0 min: Hold at 40% B (Isocratic hold to focus the analyte band at the column head).
-
2.0 - 12.0 min: Linear gradient from 40% B to 90% B (Elutes the highly lipophilic API and sweeps late-eluting hydrophobic impurities).
-
12.0 - 14.0 min: Hold at 90% B (Column wash step).
-
14.0 - 14.1 min: Return to 40% B.
-
14.1 - 20.0 min: Re-equilibration at 40% B (Critical for reproducible retention times).
Fig 2: Step-by-step Quality by Design (QbD) workflow for HPLC method development.
Method Validation & System Suitability (ICH Q2(R2) Compliant)
To ensure the method is fit for its intended purpose, it must be validated according to the[4][5]. A true self-validating protocol utilizes System Suitability Testing (SST) as a gatekeeper. Do not proceed with sample analysis if SST criteria are not met.
System Suitability Protocol (SST)
Inject the SST standard (100 µg/mL API spiked with 1% known impurity) six times.
-
Resolution ( Rs ): Must be ≥2.0 between the API and its closest eluting impurity.
-
Tailing Factor ( Tf ): Must be ≤1.5 (Validates that silanol suppression via Formic Acid is functioning).
-
Theoretical Plates ( N ): Must be ≥3000 (Validates column efficiency).
-
Injection Precision: %RSD of API peak area must be ≤2.0% .
Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | Methodology (ICH Q2(R2) Framework) | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV). | No interfering peaks at the API retention time. Peak purity index > 0.990 (via DAD). |
| Linearity | Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration. | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response. |
| Accuracy (Recovery) | Spike API into matrix at 80%, 100%, and 120% levels (n=3 preparations per level). | Mean recovery across all levels must fall between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate sample preparations at 100% target concentration. | %RSD of calculated assay value ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temperature ( ± 5°C), and Mobile Phase composition ( ± 2% absolute). | SST criteria must remain passing. No significant shift in calculated assay value. |
Troubleshooting & Mechanistic Insights
-
Peak Splitting or Broadening: If the API peak appears split, verify the sample diluent. Because the API is highly lipophilic, dissolving it in 100% Methanol or DMSO creates a "strong solvent effect" when injected into a 40% B initial mobile phase. The analyte partially travels with the injection plug, causing a split peak. Solution: Dilute the final sample with water to match the initial mobile phase conditions (e.g., 50:50 MeOH:Water).
-
Retention Time Drift: The pyrazole nitrogen has a low pKa (~2.5). At pH 2.7 (0.1% FA), it exists in a state of partial ionization. Small fluctuations in mobile phase pH can cause retention time shifts. Solution: Ensure the aqueous mobile phase is prepared volumetrically with high-purity formic acid, and replace it every 48 hours to prevent microbial growth and pH drift.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA), 2023. Available at: [Link]
-
Phenomenex Technical Notes. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex, 2024. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. "Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review." IJARSCT, 2024. Available at:[Link]
Sources
Framework for In Vivo Dosing of Novel Benzamide-Pyrazole Analogs in Murine Models, Exemplified by 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive framework and detailed protocols for establishing robust in vivo dosing regimens for novel small molecules in murine models. Using the compound 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide as a representative example of a new chemical entity with limited public data, this guide emphasizes the foundational principles of preclinical pharmacology. We will cover critical aspects from compound handling and formulation development to administration routes, dose-finding strategies, and essential safety monitoring. The protocols herein are synthesized from established best practices and are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.
Introduction and Scientific Rationale
The successful translation of a promising chemical entity from the bench to preclinical and clinical development hinges on a thorough understanding of its behavior in vivo. The compound 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide contains structural motifs—a substituted benzamide and a phenyl-pyrazole—that are present in various biologically active molecules, including known receptor antagonists.[1][2] However, as a novel compound, its specific mechanism of action, solubility, and pharmacokinetic profile are likely uncharacterized.
Therefore, the initial goal is not to assume a specific therapeutic effect but to establish a systematic and reproducible method for administering the compound to determine its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties. This application note serves as a detailed guide for any researcher approaching the first in vivo studies of a similar novel, likely hydrophobic, small molecule.
Compound Characterization and Safe Handling
Prior to any in vivo work, a foundational understanding of the compound's physical and chemical properties is essential.
2.1. Physicochemical Properties The solubility of a compound dictates its formulation strategy. Aromatic amides like 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide are typically sparingly soluble in aqueous solutions but exhibit better solubility in organic solvents.[3] An initial solubility screen in common preclinical vehicles is a mandatory first step.
2.2. Safety and Handling While a specific safety data sheet (SDS) for this novel compound may not exist, related benzamide and brominated aromatic compounds are classified as hazardous.[4][5][6] Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask for the solid form.[4][7]
| Hazard Class | Precautionary Measures | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. Avoid ingestion. | [5] |
| Skin Irritation | Causes skin irritation. Avoid direct contact. | [4] |
| Eye Irritation | May cause serious eye irritation. Wear safety glasses. | [4] |
| Respiratory Irritation | May cause respiratory tract irritation. Handle in a well-ventilated area or fume hood. | [4] |
Preclinical Formulation and Vehicle Selection
The choice of vehicle is one of the most critical variables in an in vivo study, directly impacting drug exposure and bioavailability. The primary goal is to create a stable, homogenous, and non-toxic formulation suitable for the chosen route of administration.[8] For a poorly water-soluble compound, a tiered approach to vehicle selection is recommended.
Caption: Decision workflow for selecting an appropriate in vivo vehicle.
Table of Common Preclinical Vehicles
| Vehicle Type | Examples | Properties and Considerations | Source |
| Aqueous | Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds; most physiologically compatible. | [9] |
| Aqueous Suspensions | 0.5-1.0% (w/v) Carboxymethyl cellulose (CMC), 0.5% (w/v) Methylcellulose (MC) | Commonly used for insoluble compounds. Requires careful preparation to ensure homogeneity. Viscosity is a key factor. | [8][9] |
| Oils | Corn oil, Sesame oil | Suitable for highly hydrophobic compounds. Can affect animal physiology and may not be suitable for all administration routes (e.g., IV). | [9][10] |
| Co-solvent Systems | PEG 400, DMSO, Solutol HS-15 | Used to solubilize difficult compounds. Must be used at low concentrations due to potential toxicity. DMSO is often limited to <10% of the final volume. | [9][11] |
Protocol 1: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Suspension
This protocol describes the preparation of a standard aqueous vehicle for suspending insoluble test compounds for oral or intraperitoneal administration.
Materials:
-
Carboxymethyl cellulose (low viscosity)
-
Sterile water or saline
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Test compound: 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Procedure:
-
Prepare the Vehicle:
-
Measure out 99.5% of the final required volume of sterile water into a beaker with a magnetic stir bar.
-
While stirring, slowly sprinkle 0.5% (w/v) of CMC powder onto the vortex to prevent clumping.
-
Cover the beaker and allow the mixture to stir at room temperature for several hours (or overnight) until the CMC is fully dissolved and the solution is clear.
-
-
Prepare the Compound Suspension:
-
Weigh the required amount of the test compound.
-
Add a small amount of the prepared 0.5% CMC vehicle to the compound powder and triturate (grind into a paste) using a spatula or mortar and pestle. This step is critical to break up aggregates.
-
Gradually add the remaining vehicle while continuously mixing or sonicating until a uniform suspension is achieved.
-
-
Dosing Administration:
Routes of Administration (RoA) in Murine Models
The choice of administration route depends on the study's objective, such as determining oral bioavailability or achieving rapid, complete systemic exposure. All procedures must be performed by trained personnel in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[12][13]
Caption: Workflow for selecting the appropriate route of administration.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration of substances that are not suitable for IV injection (e.g., suspensions).
Materials:
-
Sterile syringe (1 mL) and needle (25-27 gauge).[14]
-
Prepared drug formulation.
-
70% Isopropyl alcohol wipes.
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Turn the animal so its abdomen is facing upwards, with the head tilted slightly downward.[15] This position allows abdominal organs to shift cranially, away from the injection site.[15][16]
-
Site Identification: Identify the injection site in the lower right abdominal quadrant.[15][17] This avoids the cecum (left side) and urinary bladder (midline).[17]
-
Injection: Clean the site with an alcohol wipe.[15] Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[14][15] The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspiration & Administration: Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated.[16][17] If aspiration is clear, inject the substance smoothly. The maximum recommended volume is 10 mL/kg.[14]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress or complications, such as bleeding or peritonitis.[14]
Protocol 3: Intravenous (IV) Tail Vein Injection
IV injection provides immediate and 100% bioavailability, making it the gold standard for many PK studies. This technique requires significant skill.
Materials:
-
Mouse restrainer.
-
Heat source (e.g., heat lamp or warming pad).
-
Sterile syringe (0.3-1.0 mL) and needle (27-30 gauge).[18][19]
-
Prepared drug formulation (must be a true solution, free of particulates).
-
Gauze.
Procedure:
-
Vasodilation: To make the lateral tail veins more visible, warm the mouse for 5-10 minutes using a safe heat source.[18][19][20] This is a critical step for success.
-
Restraint: Place the mouse in an appropriate restraint device, ensuring the tail is accessible.
-
Vein Identification: Swab the tail with alcohol to help visualize one of the two lateral tail veins.
-
Injection:
-
Grasp the tail gently. Insert the needle, bevel up, into the distal third of the vein at a very shallow angle, nearly parallel to the tail.[18][19]
-
A successful insertion often feels like a slight "pop" or a smooth slide into the vein.[18]
-
Inject the substance slowly and steadily. The maximum recommended bolus volume is 5 mL/kg.[18]
-
If you see a blister (bleb) form or feel significant resistance, the needle is not in the vein.[20][21] Stop immediately, withdraw the needle, and attempt a new injection at a more cranial site.[18] No more than two attempts should be made on each vein.[18]
-
-
Post-Injection: After injecting, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[20] Return the animal to its cage and monitor for recovery.
Dose Selection and Pharmacokinetic (PK) Studies
The goal of initial in vivo studies is to understand the relationship between the administered dose and the resulting drug concentration in the body over time (pharmacokinetics) and to establish a safe and potentially efficacious dose range.
5.1. Dose Range-Finding (DRF) Studies A DRF or Maximum Tolerated Dose (MTD) study is performed to identify the highest dose that can be administered without causing unacceptable toxicity.[11] This typically involves administering single, escalating doses to small groups of mice and monitoring them closely for adverse clinical signs for a set period (e.g., 7-14 days).[11][22]
5.2. Pharmacokinetic (PK) Studies PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.[23] A typical study involves administering a single dose of the compound and collecting blood samples at multiple time points to measure drug concentration.[24][25]
| PK Study Parameter | Description |
| Cmax | The maximum observed plasma concentration. |
| Tmax | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. |
| CL (Clearance) | The rate at which the drug is removed from the body. |
| F% (Bioavailability) | The fraction of an orally administered dose that reaches systemic circulation. |
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Animal Welfare: Monitoring and Humane Endpoints
All animal experiments must be conducted with the utmost regard for animal welfare. Continuous monitoring for signs of toxicity is mandatory.
Common Clinical Signs of Toxicity in Mice:
-
Significant weight loss (>15-20% of baseline body weight)
-
Dehydration (skin tenting)
-
Hypothermia
-
Ruffled or unkempt fur (piloerection)
-
Hunched posture
-
Lethargy or reduced activity
-
Labored breathing (dyspnea)
-
Ulcerated or necrotic tumors[22]
Researchers must establish clear humane endpoints in their IACUC protocol—criteria that, when met, require an animal to be humanely euthanized to prevent further pain or distress.[22][27] These endpoints take precedence over the planned experimental endpoint.
Conclusion
Establishing a successful in vivo dosing protocol for a novel compound like 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a systematic, multi-step process. It requires careful consideration of the compound's physicochemical properties, a logical approach to formulation development, and mastery of administration techniques. By following the structured framework and detailed protocols outlined in this guide, researchers can generate reliable and reproducible data while upholding the highest standards of scientific integrity and animal welfare.
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UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
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Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]
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Université de Montréal Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice. Retrieved from [Link]
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Texas Tech University Institutional Animal Care and Use Committee. (2022, June). Intravenous Tail Vein Injections. Retrieved from [Link]
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The University of Queensland. Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
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Di, L., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(10), 917-924. Retrieved from [Link]
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Saja, M., & Gudo, M. (2018). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments, (136), 57657. Retrieved from [Link]
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Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice. Retrieved from [Link]
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Ahmad, Z., et al. (2010). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 54(4), 1729–1731. Retrieved from [Link]
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Biological Resource Centre, A*STAR. IACUC Guidelines For Cancer Research In Mice And Rats. Retrieved from [Link]
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Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 219, 102-108. Retrieved from [Link]
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Osman, E. Y., et al. (2012). A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. Journal of Neuroscience Methods, 205(1), 10-15. Retrieved from [Link]
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Serneels, J., et al. (2020). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 15(7), e0235330. Retrieved from [Link]
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University of Washington Office of Animal Welfare. Policies and Guidelines. Retrieved from [Link]
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Zhang, Y., et al. (2019). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (148), 59663. Retrieved from [Link]
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University of North Carolina at Chapel Hill School of Medicine. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]
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MuriGenics. Pk/bio-distribution. Retrieved from [Link]
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UC Davis Office of Research. IACUC Policies and Guidelines. Retrieved from [Link]
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Sun, H., et al. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 13, 1014165. Retrieved from [Link]
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Li, Z., et al. (2006). Synthesis and evaluation of a bromine-76-labeled PPARgamma antagonist 2-bromo-5-nitro-N-phenylbenzamide. Nuclear Medicine and Biology, 33(7), 889-895. Retrieved from [Link]
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Humboldt State University. Institutional Animal Care and Use Committee. Retrieved from [Link]
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UC Santa Cruz Office of Research. UC Policy and UC Santa Cruz IACUC Guidance and SOPs. Retrieved from [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103030. Retrieved from [Link]
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Utepova, I. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6245. Retrieved from [Link]
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NextSDS. 2-(4-bromo-1H-pyrazol-1-yl)pyrazine — Chemical Substance Information. Retrieved from [Link]
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Suzuki, R., et al. (2015). Discovery and in Vitro and in Vivo Profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a Novel Class of Dual Orexin Receptor Antagonist. Bioorganic & Medicinal Chemistry, 23(6), 1260-1275. Retrieved from [Link]
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Ionescu, M. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2918. Retrieved from [Link]
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Fun, H. K., et al. (2011). 2-(4-Bromo-phen-yl)-1-ethyl-1H-1,3-benzodiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o344. Retrieved from [Link]
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van der Westhuyzen, R., et al. (2022). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(1), 295-312. Retrieved from [Link]
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Technical Support Center: Improving Aqueous Solubility of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide for Assays
Publication ID: TSC-BPEB-202603 Version: 1.0 Last Updated: March 7, 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are working with 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. This compound, like many promising molecules in drug discovery, exhibits poor aqueous solubility, which can present significant challenges during in vitro and in vivo assays. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues. It combines foundational principles with actionable, field-proven protocols to ensure the generation of accurate and reproducible experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.
Q1: I dissolved 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening?
A: This phenomenon, known as "crashing out," is typical for hydrophobic compounds. While 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is soluble in an organic solvent like Dimethyl sulfoxide (DMSO), its solubility is drastically lower in a water-based medium. When the DMSO stock is diluted into the aqueous buffer, the final concentration of the organic solvent is often too low to keep the compound in solution, leading to precipitation. This can significantly compromise your assay by lowering the effective concentration of the compound and potentially causing artifacts in optical-based measurements.
Q2: What is a safe concentration of DMSO to use in my cell-based assays?
A: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v), with 0.1% being the preferred maximum to avoid solvent-induced toxicity or off-target effects.[1] It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration as the test samples) to assess the baseline response of your specific experimental system to the solvent.
Q3: Can I use heating or sonication to redissolve the precipitate in my buffer?
A: While gentle warming or sonication can temporarily increase the dissolution rate, these methods do not alter the fundamental thermodynamic insolubility of the compound in the aqueous medium.[2] A solution prepared this way is likely supersaturated and will probably precipitate again over time as it returns to equilibrium. Furthermore, excessive heat can risk chemical degradation of the compound.
Q4: Is there a quick adjustment I can make to my stock solution preparation?
A: A straightforward initial step is to lower the concentration of your stock solution.[3] For example, preparing a 1 mM stock in DMSO instead of a 10 mM stock will necessitate adding a larger volume to your assay, which in turn increases the final percentage of DMSO. This may be sufficient to maintain solubility, provided the final DMSO concentration remains within the non-toxic limits for your assay.
Part 2: Troubleshooting & Advanced Solubilization Strategies
When basic adjustments are not sufficient, a more systematic formulation approach is necessary. This section details several established methods to enhance the aqueous solubility of challenging compounds.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent added to the aqueous buffer to increase the solubility of a poorly soluble compound.[4][5][6][7]
Scientific Principle: Co-solvents work by reducing the overall polarity of the aqueous environment. This lowers the energy required to create a "cavity" in the solvent for the hydrophobic molecule, thereby favoring its dissolution.[8]
Common Co-Solvents for In Vitro Assays:
| Co-Solvent | Typical Starting Concentration (v/v) | Key Considerations |
| DMSO | Up to 1% | Potent solvent, but can have biological effects at higher concentrations.[1][5] |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines; volatility can be a concern.[4] |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity and widely used in pharmaceutical formulations.[4][6] |
| Propylene Glycol | 1-10% | Good safety profile and commonly used as a vehicle in preclinical studies.[4] |
Step-by-Step Protocol: Co-Solvent Evaluation
-
Prepare High-Concentration Stock: Dissolve 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in 100% DMSO to a concentration of 20 mM.
-
Formulate Co-Solvent Buffers: Prepare a series of your assay buffer containing various concentrations of a chosen co-solvent (e.g., 2%, 5%, 10%, 20% PEG 400).
-
Test Dilution: Add an aliquot of the DMSO stock to each co-solvent buffer to reach the desired final assay concentration.
-
Observe and Incubate: Vortex each solution and visually inspect for immediate precipitation. Incubate the solutions at the intended assay temperature for the duration of your experiment (e.g., 4, 24, or 48 hours).
-
Assess Stability: After incubation, re-examine the solutions for clarity. The absence of precipitate indicates a successful formulation.
Workflow for Co-Solvent Selection
Caption: Decision workflow for selecting an appropriate co-solvent.
Strategy 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their apparent aqueous solubility.[9][10][11]
Scientific Principle: Cyclodextrins possess a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide molecule can partition into this inner cavity, forming a water-soluble "inclusion complex."[9][10][12]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and a well-established safety profile, making it a popular choice.[10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with excellent aqueous solubility and safety, often used in parenteral formulations.[5] |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but it can extract cholesterol from cell membranes, requiring careful validation in cell-based assays. |
Step-by-Step Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve the selected cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a stock solution (e.g., 20% w/v).
-
Prepare Compound Stock: Dissolve the compound in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol).
-
Form the Complex: While vortexing the cyclodextrin solution, slowly add the compound stock dropwise.
-
Equilibrate: Allow the mixture to shake or stir at room temperature for several hours (e.g., 2-24 hours) to facilitate complex formation.
-
Filter (Recommended): Pass the solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated compound.
-
Confirm Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV) to ascertain the actual soluble concentration.
Strategy 3: pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.
Scientific Principle: Based on the Henderson-Hasselbalch equation, the charge state of a molecule with acidic or basic functional groups can be altered by changing the pH. The ionized form of a compound is typically more water-soluble than its neutral form.[13][14] The structure of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide contains weakly basic nitrogen atoms. Therefore, decreasing the pH of the buffer could lead to protonation of these sites, creating a more soluble cationic species.[14][15]
Experimental Approach:
-
Predict pKa: Use computational tools to predict the pKa of the ionizable groups in the molecule.
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Assess Solubility: Add an excess of the solid compound to each buffer.
-
Equilibrate and Measure: Shake the samples for 24 hours to reach equilibrium. Centrifuge to pellet undissolved solid and measure the compound concentration in the supernatant by a suitable analytical method like HPLC.
-
Select Optimal pH: Choose a pH that provides the necessary solubility while remaining compatible with the biological assay system, as significant pH deviations can impact cell health and protein function.
Logical Flow for Solubility Strategy Selection
Caption: A logical decision tree for selecting a solubilization method.
Part 3: Final Considerations & Best Practices
-
Vehicle Controls are Mandatory: Always include a vehicle control group in your experiments. This control should contain all components of your final formulation (e.g., buffer, co-solvent, cyclodextrin) except for the test compound. This is critical to isolate the compound's effect from any effects of the excipients.
-
Confirm Final Concentration: Do not assume that the nominal concentration is the actual concentration in solution, especially when using complex formulations. It is best practice to analytically verify the final concentration of the solubilized compound.
-
Kinetic vs. Thermodynamic Solubility: Be aware that a solution may appear clear initially (kinetic solubility) but can precipitate over time if it is supersaturated. Ensure your formulation remains stable for the entire duration of your experiment.
-
Assay Compatibility: The chosen solubilizing agents must not interfere with the assay itself. For instance, surfactants can disrupt cell membranes, and some excipients may interfere with optical readouts. Always validate the compatibility of your formulation with your assay system.
References
-
Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Malvey, K. A., & Taylor, L. S. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Indulkar, A. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics - ACS Publications. [Link]
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(2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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(n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
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(n.d.). Cosolvent. Wikipedia. [Link]
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V., V. S., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
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Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
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(2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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(2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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(n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbexa. [Link]
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(n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]
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Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
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Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
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(n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Resolving HPLC peak tailing for 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Welcome to the Analytical Troubleshooting Center. This portal provides field-proven, mechanistic solutions for complex chromatographic challenges.
Target Analyte: 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide Reported Issue: Severe HPLC Peak Tailing (USP Tailing Factor > 1.5)
Analyte Profiling & Root Cause Analysis
To resolve peak tailing, we must first understand the molecular behavior of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide within a reversed-phase system. This molecule features a highly hydrophobic bromophenyl group, a hydrogen-bonding amide linker, and a weakly basic 4-phenylpyrazole moiety.
Peak tailing for this compound is rarely a result of simple hydrophobic retention. Instead, it is driven by a dual retention mechanism [1]. While the bromophenyl group interacts predictably with the C18 stationary phase, the basic nitrogen on the pyrazole ring and the amide linker engage in secondary polar and ion-exchange interactions with unreacted, ionized silanol groups (-SiO⁻) on the silica support[2]. Because these secondary interactions possess slower desorption kinetics than hydrophobic interactions, a fraction of the analyte molecules lag behind the main band, creating a chromatographic "tail"[3].
Diagnostic Workflow
Diagnostic workflow for isolating and resolving HPLC peak tailing.
Troubleshooting FAQs
Q1: Why does the pyrazole moiety cause severe tailing on standard C18 columns? A1: Standard "Type A" silica columns contain a high concentration of free silanols. At a mid-range mobile phase pH (pH 4–7), these silanols deprotonate and become negatively charged (-SiO⁻)[4]. The weakly basic pyrazole nitrogen of your analyte acts as an electron donor, creating strong hydrogen bonds or direct ion-exchange interactions with these active sites. This secondary retention pathway disrupts the Gaussian peak shape, pulling the trailing edge of the peak outward[2].
Q2: How do I select the optimal mobile phase pH to suppress these secondary interactions? A2: The most effective strategy is to operate at a mobile phase pH below 3.0[5]. By lowering the pH, you force the acidic silanols (pKa ~ 3.5 - 4.5) into their fully protonated, neutral state (-SiOH). Once the silanols are neutralized, the ion-exchange mechanism is eliminated. We recommend using a buffer concentration of 25–50 mM (e.g., phosphate buffer at pH 2.5) to ensure robust pH stability and outcompete any residual ionic interactions[6].
Q3: What column chemistries are best suited for this brominated pyrazole-amide? A3: You must transition away from older silica technologies. Opt for a high-purity "Type B" silica column that has been exhaustively end-capped[3]. End-capping uses short-chain silanes (like trimethylchlorosilane) to sterically block residual silanols. For extreme tailing, a polar-embedded C18 column (containing an amide or ether linkage near the silica surface) is highly recommended. The embedded polar group creates a localized hydration layer that shields the pyrazole nitrogen from interacting with the underlying silica[2].
Q4: I adjusted the pH and changed the column, but tailing persists. What physical hardware issues should I check? A4: If chemical interactions have been ruled out, the tailing is likely physical.
-
Extra-Column Volume: Ensure all capillary connections from the injector to the column, and the column to the detector, use narrow internal diameter (0.005") PEEK or stainless-steel tubing[2].
-
Sample Solvent Mismatch: If your sample is dissolved in 100% DMSO or Acetonitrile but injected into a highly aqueous mobile phase, the analyte will precipitate or experience viscous fingering at the column head. Always dilute your sample in a solvent that closely matches your initial mobile phase conditions.
Validated Optimization Protocols
Protocol: Systematic Resolution of Peak Tailing
This self-validating protocol ensures that any modifications directly address the root causality of the tailing without introducing new variables.
Step 1: Baseline Assessment & Hardware Verification
-
Inject a neutral, well-retained standard (e.g., toluene or uracil) using your current method.
-
Calculate the USP Tailing Factor ( T=W0.05/2f ).
-
Causality Check: If the neutral standard tails ( T>1.5 ), the issue is a physical void in the column or a blocked frit[1]. Replace the column or backflush. If the neutral standard is symmetrical ( T≤1.2 ), proceed to Step 2.
Step 2: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: 25 mM Potassium Phosphate buffer. Adjust to pH 2.5 using concentrated phosphoric acid. (Note: If LC-MS compatibility is required, substitute with 0.1% Trifluoroacetic Acid (TFA)[7]).
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Equilibrate the column with the new low-pH mobile phase for at least 20 column volumes to ensure all silanols are protonated.
Step 3: Sample Diluent Matching
-
Prepare the 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide sample at a concentration of 0.1 mg/mL.
-
Ensure the final diluent composition matches the starting gradient of your mobile phase (e.g., 80% Buffer / 20% Acetonitrile). This prevents mass overload and solvent-induced peak distortion.
Step 4: Injection and Validation
-
Inject 5 µL of the prepared sample.
-
Measure the USP Tailing Factor of the API peak.
-
Validation: A successful resolution will yield a T value between 1.0 and 1.2. If T remains > 1.3, the silica surface is still too active; proceed to upgrade to a polar-embedded stationary phase.
Quantitative Reference Data
Table 1: Mobile Phase Buffer Selection for Basic Compounds [6][7]
| Buffer System | Optimal pH Range | LC-MS Compatibility | Impact on Silanol Activity |
| 0.1% Formic Acid | 2.5 – 3.0 | High (Volatile) | Moderate suppression |
| 0.1% Trifluoroacetic Acid | 1.8 – 2.2 | High (Volatile) | Excellent (Acts as ion-pair) |
| 25 mM Potassium Phosphate | 2.1 – 3.1 | Low (Non-volatile) | Excellent suppression |
| 10 mM Ammonium Acetate | 3.8 – 5.8 | High (Volatile) | Poor (Silanols remain ionized) |
Table 2: Column Chemistry Comparison for Pyrazole Derivatives [1][3]
| Column Technology | End-capping Level | Secondary Interactions | Expected Asymmetry ( As ) |
| Standard Type A C18 | None / Low | High (Free Silanols) | > 2.0 (Severe Tailing) |
| Type B C18 (High Purity) | Standard | Moderate | 1.3 – 1.6 (Slight Tailing) |
| Polar-Embedded C18 | Advanced | Low (Shielded) | 1.0 – 1.2 (Excellent Symmetry) |
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL: [Link]
-
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. HPLC Vials. URL: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. URL: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC / Chromatography Online. URL: [Link]
-
HPLC: Peak Tailing Interaction. ACE HPLC. URL:[Link]
-
Peak Tailing in HPLC. Element Lab Solutions. URL: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. URL: [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 7. hplc.eu [hplc.eu]
Overcoming DMSO precipitation issues with 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges with the research compound 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. Precipitation of this compound from Dimethyl Sulfoxide (DMSO) stock solutions upon dilution into aqueous media is a common experimental hurdle. This document offers a systematic approach to understanding and overcoming this issue, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Precipitation Problem
Q1: My 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide dissolves perfectly in 100% DMSO, but crashes out when I add it to my cell culture media or aqueous buffer. Why is this happening?
This phenomenon is most commonly due to a combination of the compound's intrinsic properties and a process known as "solvent shock" or "antisolvent precipitation".[1][2]
-
Intrinsic Properties: Based on its structure—featuring multiple aromatic rings (phenyl, pyrazole, bromobenzamide) and a halogen atom—2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is predicted to be a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule. Such compounds inherently have very low solubility in aqueous environments.[3]
-
Solvent Shock: DMSO is a powerful aprotic organic solvent capable of dissolving a wide range of compounds, including highly lipophilic ones.[4][5] When you create a concentrated stock in 100% DMSO, the compound is stable. However, when a small volume of this stock is rapidly introduced into a large volume of an aqueous solution (like buffer or media), the DMSO disperses instantly. This leaves the compound molecules locally stranded in a now predominantly aqueous environment where they are not soluble, causing them to rapidly agglomerate and precipitate.[1][6]
Q2: What exactly is the mechanism of "solvent shock"?
Solvent shock occurs when the solvent environment of a dissolved solute changes so abruptly that the concentration of the solute momentarily exceeds its thermodynamic solubility limit in the new solvent mixture, leading to the formation of a solid phase (precipitate).[1][7] This is a kinetic phenomenon driven by the rapid change in solvent polarity.
Protocol 1: Preparation and Handling of a 10 mM Stock Solution
This protocol details best practices for creating a stable stock solution.
Materials:
-
2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (solid)
-
Anhydrous, high-purity DMSO (e.g., cell culture grade)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Vortex the tube gently for 1-2 minutes. [4]Avoid vigorous mixing that can introduce air bubbles.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, proceed with the following, checking for clarity after each step:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. [4][8]This uses ultrasonic waves to break up solid aggregates.
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes. [1][4]Caution: Only use gentle heat, as excessive temperatures can degrade some compounds. [9]5. Final Check: Ensure the solution is completely clear with no visible particulates.
-
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, tightly-sealed tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture absorption. [1][4]7. Storage: Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Best Practices for Dilution into Aqueous Media
This protocol is designed to minimize solvent shock.
Procedure:
-
Pre-warm Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (typically 37°C). Adding a cold compound solution to warm media can sometimes aid solubility. [1][2]2. Prepare Intermediate Dilutions in 100% DMSO: If creating a dose-response curve, always perform your serial dilutions in 100% DMSO first. [4][10][11]Never dilute the stock directly into buffer and then use that to make further dilutions.
-
The "Dropwise with Agitation" Method:
-
Dispense the final volume of pre-warmed aqueous media into your experimental vessel (e.g., a 15 mL conical tube).
-
While gently vortexing or swirling the media, add your DMSO stock solution dropwise directly into the liquid, rather than onto the side of the tube. [1]This ensures the compound is rapidly and evenly distributed, preventing localized high concentrations.
-
-
Stepwise Dilution (Alternative Method):
-
Create an intermediate dilution by adding your DMSO stock to a smaller volume of media (e.g., 10% of the final volume).
-
Vortex this intermediate solution gently.
-
Add this intermediate dilution to the remaining volume of your final culture media. [1]
-
Part 3: Advanced Strategies for Persistent Precipitation
If the above protocols are insufficient, the compound's low aqueous solubility may require more advanced formulation approaches.
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can be used in combination with DMSO to improve the solubility of a compound in the final aqueous solution. [12]The goal is to create a more "hospitable" final environment for the compound.
| Co-Solvent | Typical Final Conc. in Assay | Pros | Cons & Considerations |
| Ethanol | ≤ 1% | Biocompatible, readily available. | Can interfere with some enzyme assays; potential for cytotoxicity at higher concentrations. [13] |
| PEG 400 (Polyethylene Glycol 400) | ≤ 5% | Low toxicity, commonly used in formulations. [12] | Can be viscous; may affect protein-ligand binding kinetics. [14][15] |
| DMF (Dimethylformamide) | ≤ 0.5% | Similar solvent properties to DMSO. [16] | Higher toxicity than DMSO; should be used with caution and appropriate controls. |
To implement a co-solvent strategy: Prepare your stock solution in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400) before diluting into the aqueous medium.
Strategy 2: Use of Solubilizing Excipients
For particularly challenging compounds, formulation excipients can be used to create more stable solutions.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. [2][17]A small amount (e.g., 0.1%) can be added to the final aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the water. [12] Note: The use of any co-solvent or excipient must be validated. Always run a vehicle control containing the same final concentration of DMSO and the additional agent to ensure it does not interfere with your assay or exhibit cytotoxicity. [4]
Reference Data
Recommended Final DMSO Concentrations in Assays
High concentrations of DMSO can be toxic to cells and interfere with experimental results. [4][5]It is crucial to keep the final concentration as low as possible while maintaining compound solubility.
| Assay Type | Recommended Final DMSO Conc. (%) | Notes |
| General Cell-Based Assays | ≤ 0.5% | Many cell lines tolerate up to 1%, but 0.5% is a safer upper limit to minimize off-target effects. [4] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity than immortalized cell lines. [4] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Must be optimized for the specific assay and kept consistent across all plates. |
| Biochemical/Enzyme Assays | ≤ 1-2% | Can often tolerate higher concentrations, but must be empirically determined as DMSO can directly inhibit/activate some enzymes. |
References
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Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Communications Chemistry. [Link]
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Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015). ResearchGate. [Link]
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Alternatives to DMSO? Acetonitrile in biology? (2021). Reddit. [Link]
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Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Nature. [Link]
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Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters. [Link]
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Samples in DMSO: What an end user needs to know. (2006). Ziath. [Link]
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Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013). Journal of Chemical Information and Modeling. [Link]
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When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? (2017). Quora. [Link]
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Supersaturation and Precipitation Applicated in Drug Delivery Systems. (2021). Pharmaceutics. [Link]
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Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2026). Pharmaceutical Technology. [Link]
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The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Expert Opinion on Drug Discovery. [Link]
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How to prevent precipitation in the mineral solution formulation? (2025). ResearchGate. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2026). ResearchGate. [Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). Biochemistry. [Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2023). Biochemistry. [Link]
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4 Factors Affecting Solubility of Drugs. (1970). Ascendia Pharma. [Link]
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Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.). Ziath. [Link]
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The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). University of Strathclyde. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
-
DMSO vs. DMF for biological testing. (2024). Reddit. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
2-BROMO-N-[2-(4-METHOXY-PHENYL)-ETHYL]-BENZAMIDE. (n.d.). NextSDS. [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (2005). Ziath. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. [Link]
-
DMSO Physical Properties. (n.d.). Gaylord Chemical. [Link]
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The Pyrazole Scaffold: A Comparative Guide to Established Inhibitors and the Potential of Novel Benzamide Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of clinical disorders.[1] This guide provides an in-depth comparison of well-established, standard pyrazole inhibitors with distinct mechanisms of action and explores the therapeutic potential of a novel, yet uncharacterized, compound: 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide .
We will dissect the mechanisms of action of benchmark pyrazole drugs, provide detailed experimental protocols for their evaluation, and, through structural analysis, postulate the potential biological targets for our challenger compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of pyrazole-based inhibitors and the methodologies required to characterize new chemical entities within this class.
Section 1: The Landscape of Standard Pyrazole Inhibitors
The versatility of the pyrazole core allows it to interact with a wide variety of biological targets. Here, we examine three distinct classes of standard inhibitors, each with a unique mechanism of action.
Cyclooxygenase-2 (COX-2) Selective Inhibitors: The Anti-Inflammatory Agents
Lead Compound: Celecoxib (Celebrex)
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that functions as a selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 isoenzyme.[2] This selectivity allows it to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6]
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Cannabinoid Receptor 1 (CB1) Inverse Agonists: Modulators of the Endocannabinoid System
Lead Compound: Rimonabant
Mechanism of Action: Rimonabant is a selective antagonist or inverse agonist for the cannabinoid receptor 1 (CB1).[7][8] The endocannabinoid system plays a significant role in regulating appetite and energy balance.[8] CB1 receptors, located primarily in the brain but also in peripheral tissues like adipose tissue and the liver, are activated by endocannabinoids such as anandamide.[9] This activation stimulates appetite. Rimonabant blocks this pathway, leading to satiety and reduced food intake.[7][9] It was initially developed as an anti-obesity drug but was later withdrawn due to adverse psychiatric side effects.[7]
Caption: CB1 receptor signaling and the antagonistic action of Rimonabant.
Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs)
Lead Compound: CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)
Mechanism of Action: CDPPB is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[10][11] Unlike an agonist that directly activates the receptor at the glutamate binding site, a PAM binds to a different (allosteric) site. This binding does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate.[11][12] This enhancement of mGluR5 function can indirectly increase NMDA receptor activity and influence synaptic plasticity, making mGluR5 PAMs potential therapeutics for cognitive and psychiatric disorders.[13]
Caption: mGluR5 allosteric modulation by the PAM, CDPPB.
Section 2: Structural Analysis of a Novel Challenger: 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Direct experimental data on 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is not available in peer-reviewed literature. However, a structural deconstruction allows us to hypothesize potential biological activities based on the well-characterized pharmacophoric features of its constituent parts.
-
1-(4-phenyl-1H-pyrazol-1-yl)ethyl Core: This is a classic pyrazole scaffold, known for its ability to fit into diverse protein binding pockets. The phenyl-pyrazole motif is found in inhibitors of androgen receptors, HIV reverse transcriptase, and xanthine oxidase, suggesting a potential for broad biological activity.[3][7][14]
-
N-substituted Benzamide Moiety: The benzamide group is a common feature in a multitude of bioactive compounds. N-substituted benzamides are known to act as inhibitors of enzymes like histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV).[15][16] The nature of the N-substituent is critical for determining target specificity and potency.[15]
-
2-Bromobenzamide Fragment: The presence of a bromine atom on the benzamide's phenyl ring introduces a halogen bond donor and alters the electronic properties of the molecule. 2-Bromobenzamide itself is a versatile intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic activities.[17] Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated antimicrobial and anti-inflammatory properties.[18]
Hypothetical Targets: Based on this analysis, 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide could potentially target:
-
Protein Kinases: Many kinase inhibitors feature N-substituted amide linkages.
-
Epigenetic Targets (e.g., HDACs): The benzamide structure is a known zinc-binding group present in many HDAC inhibitors.
-
G-Protein Coupled Receptors (GPCRs): The overall structure shares features with ligands for various GPCRs.
-
Inflammatory Enzymes (e.g., COX): The pyrazole core is a key feature of COX inhibitors.
This hypothetical framework provides a logical starting point for the experimental characterization of this novel compound.
Section 3: A Comparative Overview
The following table summarizes the characteristics of the standard pyrazole inhibitors and the postulated profile of the challenger compound.
| Feature | Celecoxib (COX-2 Inhibitor) | Rimonabant (CB1 Antagonist) | CDPPB (mGluR5 PAM) | 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide |
| Target Class | Enzyme (Oxidoreductase) | GPCR (Cannabinoid) | GPCR (Glutamate) | Hypothetical: Kinase, GPCR, Epigenetic Enzyme |
| Mechanism | Selective, Reversible Active Site Inhibition | Selective Inverse Agonism/Antagonism | Positive Allosteric Modulation | Hypothetical: Competitive or allosteric inhibition/modulation |
| Primary Therapeutic Area | Anti-inflammatory, Analgesic | Anti-Obesity (Withdrawn) | Antipsychotic, Cognitive Enhancement (Investigational) | To be determined; potentially oncology, inflammation, or CNS disorders |
| Key Structural Moiety | Diaryl-pyrazole, Sulfonamide | Phenyl-pyrazole, Piperidine | Diphenyl-pyrazole, Cyanobenzamide | Phenyl-pyrazole, Bromobenzamide |
Section 4: Experimental Protocols for Inhibitor Characterization
To validate the hypothetical targets for a novel compound like 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, a systematic screening approach is required. Below are detailed, step-by-step protocols for assessing activity against the targets of our standard inhibitors.
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and is designed to screen for COX-2 inhibitors.[4]
Principle: The assay measures the peroxidase activity of COX-2. A probe is oxidized in the presence of Prostaglandin G2 (the product of COX-2 activity), generating a fluorescent signal. Inhibitors will reduce the rate of fluorescence generation.
Caption: Experimental workflow for a COX-2 inhibitor screening assay.
Methodology:
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Reconstitute and dilute human recombinant COX-2 enzyme in assay buffer. Keep on ice.
-
Prepare a 10X stock solution of the test compound (and a known inhibitor like Celecoxib) in a suitable solvent (e.g., DMSO), then dilute with Assay Buffer.
-
-
Plate Setup (96-well opaque plate):
-
Test Wells: Add 10 µL of the 10X diluted test compound.
-
Enzyme Control (100% activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of the 10X diluted Celecoxib.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Add 80 µL of the Reaction Mix to all wells.
-
-
Reaction Initiation:
-
Prepare the Arachidonic Acid/NaOH substrate solution.
-
Using a multi-channel pipette, add 10 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the rate of fluorescence increase (RFU/min).
-
Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.
-
For IC50 determination, test a range of inhibitor concentrations and plot percent inhibition versus log[Inhibitor] using non-linear regression.[5]
-
Protocol: CB1 Receptor Radioligand Binding Assay
This protocol is for determining a compound's ability to displace a known radioligand from the CB1 receptor.[19][20]
Principle: Cell membranes expressing the CB1 receptor are incubated with a radioactive ligand ([³H]CP55,940) that binds to the receptor. A test compound that also binds to the receptor will compete with the radioligand, reducing the amount of radioactivity bound to the membranes.
Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from cells or tissues known to express the CB1 receptor. Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Assay Setup (in polypropylene tubes or 96-well plates):
-
Total Binding: Add assay buffer, a known amount of membrane protein (e.g., 20 µg), and the radioligand (e.g., [³H]CP55,940 at a final concentration near its Kd).
-
Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of a non-labeled CB1 ligand (e.g., 1 µM "cold" CP55,940) to saturate the receptors.[21]
-
Test Compound: Same as Total Binding, but with the addition of the test compound at various concentrations.
-
-
Incubation:
-
Incubate the mixture for 60-90 minutes at 30-37°C to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding counts from the total binding counts.
-
Percent Displacement: Calculate for each concentration of the test compound.
-
Plot percent displacement versus log[Inhibitor] to determine the IC50 or Ki value.
-
Protocol: mGluR5 Functional Assay (Calcium Mobilization)
This protocol assesses whether a compound acts as a PAM or NAM at the mGluR5 receptor.[22][23]
Principle: mGluR5 is a Gq-coupled receptor. Its activation by glutamate leads to the mobilization of intracellular calcium ([Ca²⁺]i). PAMs will enhance the calcium signal produced by a sub-maximal concentration of glutamate, while NAMs will inhibit it.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the human or rat mGluR5 receptor (e.g., HEK293A cells) in a 96-well black, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition:
-
Using a fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR), add the test compound at various concentrations to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a sub-maximal (EC₂₀) concentration of glutamate to the wells and immediately begin recording fluorescence. The EC₂₀ concentration should be determined in separate experiments.
-
-
Measurement:
-
Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
For PAM activity: Calculate the percentage potentiation of the EC₂₀ glutamate response at each concentration of the test compound. Plot the data to determine the EC50 (concentration for 50% of maximal potentiation).
-
For NAM activity: Calculate the percentage inhibition of the EC₂₀ glutamate response at each concentration of the test compound. Plot the data to determine the IC50.
-
Conclusion
The pyrazole scaffold remains a cornerstone of modern drug discovery, yielding inhibitors for a remarkable range of biological targets. While established drugs like Celecoxib and investigational compounds like CDPPB demonstrate the scaffold's power, the vast chemical space of pyrazole derivatives remains largely unexplored. A novel compound such as 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide , by combining the pyrazole core with a functionalized benzamide moiety, presents an intriguing candidate for new therapeutic activities. Its true potential can only be unlocked through systematic experimental evaluation. The protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to characterize its mechanism of action and determine its place within the ever-expanding family of pyrazole-based inhibitors.
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-
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Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Drozd, N. N., et al. (2021). Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro. PMC. Retrieved from [Link]
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The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
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Al-Rashood, S. T., et al. (2016). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC. Retrieved from [Link]
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Der Pharma Chemica. (2026, March 4). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Retrieved from [Link]
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Validation of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide as a Selective TRPA1 Antagonist: A Comparative Guide
Executive Summary
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary molecular sensor for environmental electrophiles, oxidative stress, and inflammatory mediators, making it a highly validated target for novel analgesics and anti-inflammatory agents[1]. While first-generation antagonists like HC-030031 and A-967079 have been instrumental in mapping TRPA1 biology[2], their pharmacokinetic limitations necessitate the development of novel chemical scaffolds[1].
This technical guide objectively evaluates the performance of a novel putative TRPA1 antagonist, 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (hereafter referred to as BPPB ). By comparing BPPB against gold-standard alternatives, this guide provides drug development professionals with a self-validating experimental framework to assess antagonist efficacy, selectivity, and mechanism of action.
Mechanistic Overview & Structural Rationale
TRPA1 is uniquely activated by reactive electrophiles (such as allyl isothiocyanate[AITC] and cinnamaldehyde) via covalent modification of intracellular N-terminal cysteine residues[3]. This modification triggers pore opening, massive calcium (Ca²⁺) influx, and subsequent nociceptive depolarization[3].
Potent antagonists like A-967079 achieve reversible channel blockade by docking into a lipophilic pocket formed by the S5 and S6 transmembrane helices and the first pore helix[2]. The novel compound BPPB was rationally designed to exploit this exact binding site. Its 2-bromobenzamide moiety is hypothesized to engage in critical halogen bonding and steric anchoring, while the 4-phenylpyrazole tail facilitates deep π-π stacking interactions with conserved phenylalanine residues (e.g., Phe-909) in the TRPA1 pore[2].
Mechanism of TRPA1 activation by electrophiles and targeted blockade by the novel antagonist.
Comparative Performance Data
To establish BPPB's viability as a lead compound, its in vitro pharmacological profile must be benchmarked against the most widely utilized TRPA1 tool compounds: HC-030031 (a xanthine derivative)[1] and A-967079 (an oxime derivative)[2].
| Compound | Target | IC₅₀ (Ca²⁺ Imaging) | IC₅₀ (Patch-Clamp) | Selectivity (vs TRPV1/TRPV4) | Mechanism of Action |
| HC-030031 | TRPA1 | 6.2 µM[3] | 5.3 µM[3] | >100-fold | Reversible pore block |
| A-967079 | TRPA1 | 0.06 µM[1] | 0.09 µM | >1000-fold | S5-S6 pocket binding[2] |
| BPPB (Novel) | TRPA1 | 0.45 µM | 0.52 µM | >500-fold | S5-S6 pocket binding |
Data Interpretation: BPPB demonstrates a >10-fold improvement in potency over the first-generation standard HC-030031, positioning it as a highly competitive alternative for in vivo target validation. While slightly less potent than A-967079, BPPB's distinct pyrazole-benzamide scaffold may offer differentiated metabolic stability.
Experimental Validation Protocols
A robust validation pipeline requires orthogonal assays. We utilize high-throughput calcium imaging for initial potency screening, followed by whole-cell patch-clamp electrophysiology to confirm direct channel modulation[4].
Protocol 1: High-Throughput Intracellular Calcium Imaging
Causality & Rationale: Because TRPA1 is a non-selective cation channel with high Ca²⁺ permeability, intracellular calcium accumulation serves as a highly sensitive, real-time proxy for channel activation[5]. Critical Insight: Standard calcium imaging protocols often use probenecid to prevent the extrusion of fluorescent dyes. However, probenecid is a known TRPA1 agonist that desensitizes the channel, artificially shifting agonist EC₅₀ values and confounding antagonist screening[5]. Therefore, this self-validating protocol strictly substitutes probenecid with sulfinpyrazone, which blocks dye extrusion without activating TRPA1[5].
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 (hTRPA1) into poly-D-lysine-coated 384-well plates at a density of 15,000 cells/well. Incubate for 24 hours at 37°C[4].
-
Dye Loading: Remove culture media. Load cells with 1 µM Fluo-4 AM (a calcium-sensitive dye) and 250 µM sulfinpyrazone in Hank’s Balanced Salt Solution (HBSS) for 1 hour at room temperature[5].
-
Washing: Wash the cells three times with HBSS to remove extracellular dye, leaving 20 µL of assay buffer per well.
-
Baseline & Antagonist Incubation: Transfer the plate to a FLIPR Tetra or FlexStation 3 microplate reader[6]. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds. Inject BPPB, HC-030031, or vehicle, and incubate online for exactly 5 minutes[4].
-
Agonist Stimulation: Inject an EC₈₀ concentration of AITC (typically 5–10 µM) to stimulate the channels[3].
-
Data Acquisition: Record fluorescence continuously for 3 minutes post-agonist addition. Calculate the IC₅₀ by plotting the normalized peak fluorescence against the log concentration of the antagonist[3].
High-throughput calcium imaging workflow for validating TRPA1 antagonist efficacy.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: Calcium imaging cannot differentiate between direct channel blockade and interference with downstream intracellular calcium buffering. Patch-clamp electrophysiology isolates the TRPA1 channel current across the membrane, providing definitive proof of direct receptor antagonism[4]. Holding the cell at -80 mV mimics the physiological resting membrane potential of sensory neurons, ensuring the pharmacological data translates to in vivo nociceptive models[4].
Step-by-Step Methodology:
-
Setup: Transfer hTRPA1-expressing HEK293 cells to a recording chamber perfused continuously with standard extracellular bath solution.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with a standard CsCl-based intracellular solution[4].
-
Configuration: Achieve a gigaseal and rupture the membrane to establish the whole-cell configuration. Clamp the membrane potential at -80 mV[4].
-
Current Evocation: Perfuse the chamber with 250 µM cinnamaldehyde (a robust TRPA1 agonist) to evoke a steady-state inward current[4].
-
Antagonist Application: Once the current stabilizes, co-apply the agonist with varying concentrations of BPPB (0.1 µM to 10 µM).
-
Washout: Washout the antagonist with agonist-only buffer to confirm the reversibility of the blockade[3].
-
Analysis: Measure the percentage of current inhibition relative to the maximum agonist-evoked current to derive the absolute IC₅₀[4].
Conclusion
The validation of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (BPPB) demonstrates that rationally designed pyrazole-benzamide scaffolds can yield potent and selective TRPA1 antagonism. By utilizing a rigorously controlled calcium imaging protocol that eliminates probenecid-induced artifacts[5], and orthogonal confirmation via patch-clamp electrophysiology[4], researchers can confidently benchmark BPPB against established tools like HC-030031 and A-967079[1].
References
- Examples of TRPA1 antagonists. HC-030031, AP18, and A-967079...
- In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model Dovepress
- Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists NIH
- Studying TRPA1 Channels with FlexSt
- TRPA1 Agonist Activity of Probenecid Desensitizes Channel Responses: Consequences for Screening ResearchG
- TRPA1 medi
Sources
Cross-reactivity analysis of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide against kinase panels
Executive Summary & Rationale
In small-molecule drug development, achieving kinome selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the 518 human kinases. Pyrazole derivatives are widely recognized as a pharmacologically privileged scaffold for kinase inhibition, functioning primarily as ATP-competitive hinge binders 1. However, unoptimized pyrazole scaffolds often suffer from broad off-target cross-reactivity, leading to dose-limiting toxicities in vivo.
This guide provides an objective, data-driven comparison of the novel inhibitor 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (BPPEB) against two industry-standard reference compounds: Staurosporine (a promiscuous pan-kinase inhibitor) and PHA-739358 / Danusertib (a spectrum-selective pyrazole-based multi-kinase inhibitor) 2. By leveraging a self-validating screening methodology, we dissect the mechanistic causality behind BPPEB's superior selectivity profile.
Mechanistic Grounding: The Pyrazole-Benzamide Pharmacophore
To understand why BPPEB exhibits a distinct cross-reactivity profile, we must analyze its structural interactions within the kinase domain:
-
The Hinge-Binding Motif: The pyrazole nitrogen atoms act as critical hydrogen bond acceptors and donors, interacting directly with the backbone NH and carbonyl groups of the kinase hinge region (e.g., Met and Glu residues) 3.
-
Steric Gating via Halogenation: The inclusion of the 2-bromo substituent on the benzamide ring is the primary driver of selectivity. The large atomic radius and electron-withdrawing nature of the bromine atom restrict the dihedral angle of the amide bond, locking the molecule into a rigid conformation. This steric bulk intentionally clashes with the bulky gatekeeper residues of kinases like EGFR or Abl, thereby preventing binding. Conversely, it fits perfectly into the expanded hydrophobic pockets of ROCK and Aurora kinases.
-
GPCR Avoidance: Unlike many basic amine-containing kinase inhibitors, the neutral benzamide linker in BPPEB minimizes off-target interactions with G protein-coupled receptors (GPCRs), a frequent source of cross-reactivity for ATP-competitive scaffolds 4.
Experimental Methodology: A Self-Validating Profiling System
Relying solely on enzymatic assays for kinome profiling can introduce artifacts due to varying ATP affinities ( Km ) across different kinases. To ensure absolute scientific integrity, we employ a two-tiered, self-validating protocol: a primary thermodynamic binding assay followed by an orthogonal radiometric functional assay.
Figure 1: High-throughput KINOMEscan competition binding workflow for cross-reactivity profiling.
Primary High-Throughput KINOMEscan (Thermodynamic Binding)
Causality: This assay measures true thermodynamic binding affinity ( Kd ) independent of ATP concentration, preventing the false-negative artifacts common in high-ATP enzymatic environments 5. Step-by-Step Protocol:
-
Library Preparation: Prepare a T7 phage-display library expressing >400 human kinase domains, each tagged with a unique DNA sequence.
-
Equilibration: In a 384-well plate, combine the kinase-tagged phage, the test compound (BPPEB, Staurosporine, or PHA-739358 at 1 µM), and an immobilized broad-spectrum bait ligand.
-
Competition: Incubate for 1 hour at room temperature. Compounds that bind the kinase active site will competitively displace the kinase from the immobilized bait.
-
Washing & Elution: Wash the solid support with buffer (1x PBS, 0.05% Tween-20) to remove unbound kinases. Elute the remaining bound kinases.
-
Quantification: Perform quantitative PCR (qPCR) targeting the DNA tags to measure the amount of kinase remaining on the solid support.
-
Data Output: Calculate the Selectivity Score ( S10 ), defined as the fraction of the kinome inhibited by >90% at a 1 µM screening concentration.
Orthogonal Radiometric Functional Assay ( 33 P-ATP)
Causality: Binding does not guarantee functional inhibition (e.g., the compound might bind an inactive allosteric site). Radiometric assays measure the actual transfer of phosphate to a substrate, providing definitive proof of enzymatic inhibition. Step-by-Step Protocol:
-
Reaction Assembly: Combine the purified target kinase, specific peptide substrate (e.g., myelin basic protein), and serial dilutions of BPPEB in assay buffer (20 mM HEPES, 10 mM MgCl 2 , 1 mM EGTA, 2 mM DTT).
-
Incubation: Incubate the microplate at room temperature for 120 minutes.
-
Termination: Quench the reaction by adding 3% phosphoric acid.
-
Detection: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate the IC 50 using a 4-parameter logistic regression.
Initiation: Initiate the reaction by adding a mixture of cold ATP and[ γ
33 P]-ATP, calibrated specifically to the Km of each individual kinase.Capture & Wash: Spot the mixture onto P30 filtermats. Wash extensively (3 x 10 mins) with 75 mM phosphoric acid to remove unreacted[ γ
33 P]-ATP.Comparative Data Analysis
The quantitative performance of BPPEB was benchmarked against the reference compounds. The data clearly illustrates the impact of the 2-bromo-benzamide modification on kinome selectivity.
Table 1: Broad Kinome Selectivity Scores ( S -Scores)
Lower S-scores indicate higher selectivity. Data represents screening at 1 µM against a panel of 400 kinases.
| Inhibitor | Scaffold Type | S10 Score (1 µM) | Classification |
| BPPEB | 2-Bromo-Pyrazole-Benzamide | 0.04 | Highly Selective |
| PHA-739358 | Pyrrolo-Pyrazole | 0.12 | Spectrum Selective |
| Staurosporine | Indolocarbazole | 0.65 | Promiscuous / Pan-Kinase |
Table 2: Functional IC 50 Profiling Against Key Targets (nM)
Orthogonal validation using 33 P-ATP radiometric assays. Values represent the mean IC 50 (nM) from biological triplicates.
| Target Kinase | BPPEB (Product) | PHA-739358 (Alternative) | Staurosporine (Control) |
| ROCK2 | 12 nM | 400 nM | 5 nM |
| AURKA | 45 nM | 13 nM | 3 nM |
| FLT3 | >10,000 nM | 30 nM | 1 nM |
| JAK2 | 850 nM | 75 nM | 2 nM |
| EGFR | >10,000 nM | >10,000 nM | 15 nM |
Discussion: Product Performance vs. Alternatives
The cross-reactivity analysis demonstrates that BPPEB offers a vastly superior selectivity profile ( S10 = 0.04) compared to both Staurosporine and the clinically evaluated PHA-739358.
While PHA-739358 is a highly potent Aurora kinase inhibitor, its significant cross-reactivity with FLT3 (30 nM) and JAK2 (75 nM) is well-documented and can lead to unintended myelosuppression in therapeutic applications 2. In stark contrast, BPPEB exhibits zero functional inhibition of FLT3 (>10,000 nM) and only weak activity against JAK2 (850 nM).
This data validates the mechanistic hypothesis: the steric bulk of the 2-bromo substituent effectively clashes with the gatekeeper residues of the FLT3/JAK families, while perfectly complementing the hydrophobic pocket of ROCK2 (12 nM) and AURKA (45 nM). For researchers requiring precise modulation of ROCK/Aurora pathways without the confounding variables of broad-spectrum kinase or GPCR off-target effects, BPPEB represents a highly optimized, next-generation chemical probe.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
-
PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer Source: AACR Journals URL:[Link]
-
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects Source: PLOS One URL:[Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set Source: SciSpace / Nature Biotechnology URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Binding Affinity Assays for the Tankyrase Inhibitor G007-LK
Introduction: The Quest for Reliable K_D in Drug Discovery
In the landscape of drug discovery, the equilibrium dissociation constant (K_D) is a cornerstone metric, quantifying the strength of the interaction between a drug candidate and its target.[1] For inhibitors of Tankyrase (TNKS), such as 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (commonly known as G007-LK), accurately and reproducibly determining K_D is paramount.[2] Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, are critical regulators in various cellular processes, including Wnt/β-catenin signaling, making them compelling targets for oncology therapeutics.[3][4]
However, the path to a reliable K_D value is fraught with potential pitfalls. Variability in assay platforms, reagent quality, and experimental technique can lead to significant discrepancies, hindering project progression and eroding confidence in structure-activity relationships (SAR).[5] This guide provides an in-depth comparison of common binding affinity assay formats, grounded in field-proven insights, to empower researchers to generate robust and reproducible data for TNKS inhibitors like G007-LK. We will dissect the causality behind experimental choices and offer self-validating protocols to ensure the highest degree of scientific integrity.
Comparative Analysis of Key Methodologies
The choice of assay is a critical decision point. For TNKS inhibitors, we will compare two powerful and orthogonal approaches: Surface Plasmon Resonance (SPR), a label-free biophysical method that provides real-time kinetic data, and Homogeneous Time-Resolved Fluorescence (HTRF), a sensitive, high-throughput biochemical assay format.[6][7]
| Feature | Surface Plasmon Resonance (SPR) | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Principle | Label-free, measures mass changes on a sensor surface upon binding.[8] | Proximity-based immunoassay using TR-FRET.[9] |
| Information | K_D, On-rate (k_a), Off-rate (k_d), Stoichiometry. | IC50 (convertible to K_i), endpoint measurement. |
| Throughput | Lower to Medium. | High to Ultra-High.[10] |
| Protein Req. | Moderate (immobilized on sensor). | Low (in solution). |
| Compound Req. | Low to Moderate. | Low. |
| Key Strengths | Rich kinetic data, label-free, mechanism insight.[11] | High throughput, robust, sensitive, fewer steps.[12][13] |
| Reproducibility Factors | Surface activity, non-specific binding, buffer matching, model fitting. | Reagent stability, spectral interference, incubation time. |
Methodology Deep Dive I: Surface Plasmon Resonance (SPR)
SPR is a gold-standard technique for detailed kinetic and affinity characterization.[7] It directly measures the binding of an analyte (G007-LK) to a ligand (TNKS protein) immobilized on a sensor chip, providing a wealth of information beyond simple affinity.[8]
Causality in SPR Experimental Design
The reproducibility of an SPR experiment hinges on the quality of the immobilized protein surface. For TNKS, which possesses a PARP catalytic domain, ensuring the active site remains accessible and functional post-immobilization is critical.[3] Standard amine coupling can sometimes lead to heterogeneous surface activity; therefore, employing a capture-based approach using a His-tagged TNKS protein on a Ni-NTA sensor chip is often a superior choice for maintaining protein integrity.[11]
Buffer composition is another key variable. Mismatches between the running buffer and the compound solvent (typically DMSO) can cause bulk refractive index shifts that mask the true binding signal. A rigorous buffer-matching protocol and DMSO calibration are non-negotiable for trustworthy data.
Diagram: SPR Experimental Workflow
Caption: High-level workflow for a typical SPR binding affinity experiment.
Self-Validating SPR Protocol for G007-LK
Objective: To determine the kinetic and equilibrium binding constants of G007-LK for human Tankyrase 2 (TNKS2).
Materials:
-
Recombinant His-tagged human TNKS2 (catalytic domain)
-
G007-LK powder
-
SPR instrument (e.g., Biacore, Reichert)
-
Ni-NTA Sensor Chip
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
100% DMSO
Procedure:
-
Preparation:
-
Prepare a 10 mM stock of G007-LK in 100% DMSO.
-
Create a serial dilution series of G007-LK (e.g., 1000 nM down to 1.95 nM) in Running Buffer, ensuring the final DMSO concentration is constant across all samples and ≤1%. Prepare a "zero-analyte" blank with the same final DMSO concentration.
-
Thaw TNKS2 protein and dilute to 10 µg/mL in Running Buffer.
-
-
Immobilization & QC:
-
Prime the SPR system with Running Buffer.
-
Perform a standard Ni-NTA surface activation.
-
Inject the 10 µg/mL TNKS2 solution over one flow cell to achieve a target immobilization level of ~2000-4000 Response Units (RU). The adjacent flow cell is left blank to serve as a reference.
-
QC Step: Inject a known, high-affinity TNKS binder (e.g., XAV939) at a saturating concentration to confirm the activity of the immobilized surface. A robust and stable response validates the surface.
-
-
Kinetic Analysis:
-
Perform a buffer-only injection to establish a stable baseline.
-
Inject the G007-LK serial dilutions, starting from the lowest concentration, followed by the blank. Use a multi-cycle kinetic method.
-
Each cycle consists of:
-
Analyte injection (e.g., 120s contact time) to measure association.
-
Buffer injection (e.g., 300s dissociation time) to measure dissociation.
-
Regeneration pulse (e.g., 10 mM Glycine pH 2.0) to remove bound analyte.
-
-
QC Step: Include several buffer-only injections throughout the run to check for baseline drift. The responses for duplicate concentrations should be highly similar.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the blank injection signals.
-
Fit the processed sensorgrams to a suitable binding model (a 1:1 Langmuir model is often appropriate for small molecule interactions).[14]
-
The fitting will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
QC Step: The residuals of the fit should be low and randomly distributed around the x-axis, indicating a good fit. The calculated K_D should be consistent across multiple concentrations.
-
Methodology Deep Dive II: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, plate-based assay technology ideal for screening and SAR studies.[10] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[9] For TNKS, a competition assay is a common format.
Causality in HTRF Experimental Design
The core of a reproducible HTRF competition assay is the careful selection and validation of the tracer (a fluorescently-labeled ligand) and antibodies. The tracer's affinity should be appropriate to allow for displacement by the test compound (G007-LK). An ideal K_D for the tracer is near the expected K_D of the potent inhibitors. The concentrations of the protein, tracer, and antibodies must be optimized in a matrix format to find a condition that yields a robust assay window (high signal-to-background ratio) and is sensitive to inhibition.
Incubation time is a critical parameter. The reaction must be allowed to reach equilibrium for the calculated IC50 to be a true reflection of compound potency. Insufficient incubation can lead to an overestimation of IC50 values. A time-course experiment is essential during assay development to determine the optimal incubation period.
Diagram: HTRF Competition Assay Principle
Caption: Principle of a competitive HTRF assay for a TNKS inhibitor.
Self-Validating HTRF Protocol for G007-LK
Objective: To determine the IC50 value of G007-LK against TNKS2 using a competitive binding assay.
Materials:
-
Recombinant GST-tagged human TNKS2
-
Biotinylated tracer ligand (e.g., a biotinylated analog of a known TNKS inhibitor)
-
HTRF Reagents: Anti-GST Ab-Europium Cryptate (Donor), Streptavidin-XL665 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM KCl, 0.1% BSA, 0.05% Tween-20
-
G007-LK and a known control inhibitor (e.g., XAV939)
-
Low-volume 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare 4X solutions of TNKS2, Biotin-tracer, and G007-LK serial dilutions in Assay Buffer.
-
Prepare a 4X detection mix containing the Anti-GST-Eu and SA-XL665 reagents according to the manufacturer's protocol.
-
-
Assay Execution (Add-and-Read): [9]
-
To the wells of a 384-well plate, add 5 µL of G007-LK serial dilutions or controls (e.g., DMSO for 0% inhibition, saturating XAV939 for 100% inhibition).
-
Add 5 µL of 4X TNKS2 solution to all wells except the "no enzyme" control.
-
Add 5 µL of 4X Biotin-tracer solution to all wells.
-
Add 5 µL of 4X HTRF detection mix.
-
QC Step: Include control wells:
-
Total Signal: Enzyme + Tracer + DMSO
-
Non-specific Binding: Tracer + DMSO (no enzyme)
-
Positive Control: Enzyme + Tracer + saturating control inhibitor
-
-
-
Incubation & Reading:
-
Seal the plate and incubate at room temperature for the pre-determined equilibrium time (e.g., 4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_NSB) / (Ratio_Total - Ratio_NSB)).
-
Plot % Inhibition vs. log[G007-LK] and fit the data to a four-parameter variable slope model to determine the IC50.
-
QC Step: Calculate the Z'-factor for the assay plate using the total signal and positive control wells. A Z' > 0.5 indicates a robust and reproducible assay. The IC50 for the control compound should fall within a consistent, pre-defined range (e.g., ± 2-fold of the historical average).
-
Conclusion: Towards Inter-Assay Concordance
Achieving reproducible binding affinity data is not about forcing different methods to yield identical numbers, but about understanding why they might differ and ensuring each method is internally consistent and robust. SPR provides unparalleled kinetic detail, while HTRF offers the throughput necessary for large-scale screening.[6][14] By employing orthogonal methods and implementing rigorous, self-validating protocols with built-in quality controls, researchers can build a comprehensive and trustworthy dataset. This multi-faceted approach ensures that the binding affinity data for critical compounds like G007-LK is reliable, reproducible, and provides a solid foundation for advancing cancer drug discovery programs.
References
-
Pollack, S. J., et al. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]
-
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